molecular formula C14H21NO2 B5728374 N-(4-ethoxyphenyl)-2,2-dimethylbutanamide

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide

Cat. No. B5728374
M. Wt: 235.32 g/mol
InChI Key: ULRLUXXZKFRTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Etodolac is widely used in the medical field due to its potent anti-inflammatory and analgesic properties.

Mechanism of Action

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a key role in the inflammatory response. By inhibiting COX activity, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has also been shown to inhibit platelet aggregation, which can help prevent the formation of blood clots.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective in reducing inflammation and pain. However, like all NSAIDs, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding, and it can also cause kidney damage with prolonged use.

Future Directions

There are a number of potential future directions for research on N-(4-ethoxyphenyl)-2,2-dimethylbutanamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that N-(4-ethoxyphenyl)-2,2-dimethylbutanamide can inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer therapies.
Another area of interest is the development of new formulations of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide that are more effective and have fewer side effects. For example, researchers could explore the use of nanoparticle-based drug delivery systems to improve the efficacy and safety of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide is a potent NSAID with a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory and analgesic properties, and has shown promise as a potential treatment for cancer. While N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has some limitations, it remains an important tool for researchers in the medical field.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide involves the condensation of 4-ethoxybenzoyl chloride with 2,2-dimethylbutyric acid in the presence of a base such as triethylamine. The reaction yields a crude product that is purified through recrystallization.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and various other inflammatory conditions. N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-14(3,4)13(16)15-11-7-9-12(10-8-11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRLUXXZKFRTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2,2-dimethylbutanamide

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